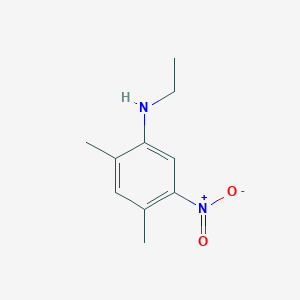

N-ethyl-2,4-dimethyl-5-nitroaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. chempanda.comresearchgate.net The versatility of the aniline scaffold allows for a wide range of chemical modifications, leading to a vast library of substituted anilines with diverse electronic and steric properties. These compounds are integral to numerous industrial sectors, including the manufacturing of dyes, polymers, and pharmaceuticals. chempanda.comresearchgate.net

The chemical behavior of substituted anilines is profoundly influenced by the nature and position of the substituents on the aromatic ring. vaia.com Electron-donating and electron-withdrawing groups can modulate the basicity of the amino group and the reactivity of the benzene (B151609) ring towards electrophilic or nucleophilic attack. vaia.com N-ethyl-2,4-dimethyl-5-nitroaniline is a prime example of a polysubstituted aniline, featuring an N-alkyl group (ethyl), two methyl groups at positions 2 and 4, and a nitro group at position 5. This specific substitution pattern creates a unique electronic and steric environment that dictates its chemical properties and potential applications.

Significance of Nitroaniline Derivatives in Contemporary Chemical Research

Nitroaniline derivatives, characterized by the presence of one or more nitro groups on the aniline ring, are of particular importance in modern chemical research. The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's properties, making these compounds valuable intermediates in the synthesis of a wide array of more complex molecules. wikipedia.org They are precursors in the production of dyes, antioxidants, and pharmaceuticals. chempanda.comwikipedia.org

The isomers of nitroaniline, such as 2-nitroaniline (B44862), 3-nitroaniline (B104315), and 4-nitroaniline (B120555), each exhibit distinct chemical behaviors and are used in a variety of applications. chempanda.comwikipedia.org For instance, 4-nitroaniline is a key precursor to p-phenylenediamine (B122844), a vital component in dye manufacturing. wikipedia.org Research into nitroaniline derivatives also extends to their potential use in material science and as corrosion inhibitors. wikipedia.org The study of these compounds provides valuable insights into reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic aromatic substitution.

Scope and Research Focus on this compound and Analogues

The primary research interest in this compound and its analogues lies in their utility as synthetic intermediates. The specific arrangement of substituents on the aniline ring makes this compound a valuable precursor for creating more complex molecular architectures. For example, 2,4-dimethyl-5-nitroaniline (B103816) is used in the synthesis of symmetric dinitro/tetranitro-functionalized Tröger's bases. chemicalbook.com

The synthesis of this compound itself involves controlled nitration and alkylation steps, often requiring careful optimization of reaction conditions to achieve the desired regioselectivity. Research in this area focuses on developing efficient and selective synthetic methodologies. The chemical properties of this compound, such as its melting point, boiling point, and spectroscopic data, are crucial for its characterization and for predicting its reactivity in further chemical transformations. chemicalbook.comchemicalbook.com

Analogues of this compound, such as other substituted nitroanilines, are also actively investigated. For instance, compounds like 2-ethyl-5-nitroaniline (B1661927) have been synthesized and their crystal structures analyzed to understand the influence of different substitution patterns on molecular geometry and intermolecular interactions. nih.gov The study of these analogues provides a broader understanding of structure-property relationships within this class of compounds.

Interactive Data Tables

Below are interactive data tables summarizing key physical and chemical properties of this compound and related compounds.

A Detailed Examination of Synthetic Pathways to this compound

The synthesis of specifically substituted nitroaromatic compounds is a cornerstone of industrial chemistry, providing key intermediates for dyes, pharmaceuticals, and materials science. This compound, a molecule with a precise arrangement of functional groups, presents a case study in the strategic application of fundamental organic reactions. The successful construction of this target molecule hinges on the careful sequencing of N-alkylation, aromatic nitration, and the use of an appropriately substituted starting material. This article explores the primary synthetic methodologies that can be employed to achieve this and related structures, focusing on the strategies, regiochemical control, and catalytic innovations that underpin modern organic synthesis.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-ethyl-2,4-dimethyl-5-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-4-11-9-6-10(12(13)14)8(3)5-7(9)2/h5-6,11H,4H2,1-3H3 |

InChI Key |

CUDCWQKUIKGIEB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reduction Pathways of Nitro Groups in N-Ethyl-2,4-dimethyl-5-nitroaniline

The reduction of the nitro group to an amino group is a pivotal transformation for nitroaromatic compounds, often serving as a key step in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. For this compound, this reduction would yield N1-ethyl-2,4-dimethylbenzene-1,5-diamine. Several methods are available for this transformation.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and clean nature. libretexts.orglibretexts.org The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The process is a heterogeneous catalysis, occurring on the surface of the metal. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the nitroaromatic compound onto the catalyst surface. This proximity facilitates the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. The reaction is exothermic, with the heat of hydrogenation serving as an indicator of the molecule's stability. libretexts.orgyoutube.com The general reactivity order for catalytic hydrogenation often places the nitro group as more readily reduced than other functional groups like alkenes or carbonyls. chemicalforums.com

For this compound, the hydrogenation would proceed as follows:

This compound + 3H₂ --(Catalyst)--> N¹-ethyl-2,4-dimethylbenzene-1,5-diamine + 2H₂O

The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity.

Table 1: Typical Catalysts and Conditions for Nitro Group Reduction This table is representative of conditions used for related nitroaniline compounds and can be inferred for this compound.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Pd/C | Ethanol | Room Temperature | 1-4 | Inferred from libretexts.org |

| PtO₂ | Acetic Acid | Room Temperature | 1-3 | Inferred from libretexts.org |

| Raney Ni | Methanol | 50-100 | 50-100 | Inferred from libretexts.org |

| Rhodium(I) hydrido compounds | Not specified | Ambient | Not specified | rsc.org |

Electrochemical Reduction Processes and Potentials

The electrochemical reduction of nitroarenes typically proceeds through a series of one-electron and one-proton transfer steps. The process can be influenced by the pH of the electrolyte, the cathode material, and the applied current density. acs.org For instance, the electrochemical reduction of nitrones, which have a similar N-O bond, to amines has been successfully demonstrated using a simple undivided beaker-type cell. nih.gov In some cases, the reduction can be performed in aqueous media, enhancing the sustainability of the process. acs.org

Table 2: Electrochemical Reduction Parameters for Related Nitro Compounds This table presents data from studies on other nitroaromatic compounds, providing a basis for estimating the conditions for this compound.

| Compound | Cathode Material | Electrolyte | Current Density (mA cm⁻²) | Yield (%) | Reference |

| Nitrobenzotrifluorides | Lead | H₂SO₄(aq)/MeOH | 30 | up to 107 g/run (flow) | acs.org |

| Nitrones | Leaded Bronze | Not specified | 30 | 55 | nih.gov |

| Nitrones | Lead | Not specified | 30 | 67 | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Amine Nitrogen

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and methyl groups, while the nitro group is deactivating. The lone pair of electrons on the amine nitrogen also allows for nucleophilic reactions. quora.com

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common for anilines. byjus.com However, under strong acidic conditions used for nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. learncbse.in

Nucleophilic substitution can occur at the amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of reacting with electrophiles. quora.com For instance, N-alkylanilines can undergo reactions with various electrophiles. acs.org Kinetic studies on the reactions of anilines with allyl arenesulphonates in acetonitrile (B52724) have shown an associative SN2 mechanism. rsc.org

Thermal and Photochemical Decomposition Pathways of Nitroanilines

The presence of the nitro group makes this compound susceptible to thermal and photochemical decomposition. dtic.milrsc.org

Studies on the thermal decomposition of nitroaromatic compounds suggest that the primary decomposition pathways often involve the cleavage of the C-NO₂ bond. dtic.mil For some ortho-substituted nitroaromatics, intramolecular rearrangement can be a significant decomposition pathway. dtic.miliaea.org The thermal stability of nitro compounds can be influenced by factors such as heating rate and the presence of other substances. For example, the presence of sodium hydroxide (B78521) can reduce the thermal stability of 1-nitroso-2-naphthol. nih.gov

The photochemical degradation of nitroaromatic compounds can be initiated by the absorption of light. rsc.orgnih.gov This can lead to the formation of various degradation products through complex reaction mechanisms. In the presence of a photocatalyst like TiO₂, the degradation of nitrophenols can be enhanced, leading to the formation of smaller, less harmful molecules. dss.go.th The photolysis of nitrophenols can also lead to the loss of the nitro group and the formation of quinone-like structures. acs.org The solvent can also play a significant role in the photochemical degradation of nitro-polycyclic aromatic hydrocarbons. nih.gov

Stability and Degradation Kinetics in Controlled Chemical Environments

The stability of this compound in a given chemical environment is a critical factor in its handling, storage, and application. The degradation kinetics of nitroanilines have been studied under various conditions.

For example, the degradation of p-nitroaniline by the Fenton oxidation process has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov The rate of degradation is influenced by pH, the concentration of hydrogen peroxide and ferrous ions, the initial concentration of the nitroaniline, and temperature. researchgate.netnih.gov The activation energy for the degradation of p-nitroaniline by Fenton oxidation has been determined to be 53.96 kJ mol⁻¹. nih.gov

The degradation of nitrophenols through photo-oxidation also leads to the formation of various functionalized products, with the reaction kinetics being influenced by the specific structure of the compound. acs.org

Table 3: Factors Influencing the Degradation Rate of p-Nitroaniline by Fenton Oxidation This table summarizes findings for p-nitroaniline, which can provide a qualitative understanding of the factors affecting the stability of this compound.

| Parameter | Effect on Degradation Rate | Reference |

| pH | Optimal around 3.0 | researchgate.netnih.gov |

| H₂O₂ Concentration | Increases rate, but high levels can be inhibitory | researchgate.netnih.gov |

| Fe²⁺ Concentration | Increases rate | researchgate.net |

| Initial PNA Concentration | Decreases apparent rate constant | researchgate.netnih.gov |

| Temperature | Increases rate | researchgate.netnih.gov |

Spectroscopic and Structural Characterization of N Ethyl 2,4 Dimethyl 5 Nitroaniline

Advanced Vibrational Spectroscopy (FT-IR, Raman) Analysis and Interpretation

No experimental or theoretical FT-IR or Raman spectra for N-ethyl-2,4-dimethyl-5-nitroaniline could be located. This analysis would typically involve identifying characteristic vibrational modes for its functional groups, including N-H stretching of the secondary amine, C-H stretching of the ethyl and methyl groups, aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Specific UV-Vis absorption and emission data for this compound are not available. This analysis would reveal information about the electronic transitions within the molecule, typically showing absorption bands in the UV-visible region characteristic of nitroaromatic compounds. These transitions, such as π → π* and n → π*, are influenced by the combination of the aniline (B41778) donor group and the nitro acceptor group.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Published ¹H NMR and ¹³C NMR spectra for this compound are not available. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet and a triplet), two singlets for the non-equivalent aromatic protons, singlets for the two methyl groups, and a broad signal for the N-H proton. The ¹³C NMR spectrum would correspondingly show distinct resonances for each unique carbon atom in the molecule.

Mass Spectrometry Techniques (LC-MS, GC-MS) for Molecular Identity and Intermediate Characterization

There is no available mass spectrometry data from techniques like LC-MS or GC-MS for this compound. Such analysis would confirm the molecular weight of the compound and provide information on its fragmentation patterns, which is crucial for structural elucidation and identification of intermediates in a synthetic pathway.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure for this compound has not been published. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Conformational Analysis through Spectroscopic and Diffraction Methods

Without spectroscopic or diffraction data, a detailed conformational analysis of this compound cannot be performed. Such an analysis would investigate the preferred orientation of the ethyl and nitro groups relative to the benzene (B151609) ring, including the planarity of the molecule and any steric hindrance effects from the methyl groups.

Computational Chemistry Investigations of N Ethyl 2,4 Dimethyl 5 Nitroaniline

Quantum Chemical Calculations (DFT, Hartree-Fock) for Geometry Optimization

The molecular structure of N-ethyl-2,4-dimethyl-5-nitroaniline is optimized using quantum chemical calculations to determine its most stable three-dimensional conformation. The two primary methods employed for this purpose are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These methods are used to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface.

Geometry optimization is a fundamental step in computational chemistry that predicts the most probable molecular geometry. The process involves systematically adjusting the coordinates of the atoms until the forces on each atom are minimized, and the structure represents a stable energy minimum. For organic molecules like this compound, DFT methods, particularly with functionals like B3LYP, are often favored due to their balance of accuracy and computational cost. The choice of the basis set, such as 6-31G(d,p) or larger, is also crucial for obtaining reliable geometric parameters.

The optimized geometry provides key structural information, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

While specific optimized geometric parameters for this compound are not available in the provided search results, studies on closely related nitroaniline derivatives show that the aniline (B41778) ring is generally planar. The substituents, such as the nitro, ethyl, and methyl groups, will cause minor deviations from perfect planarity due to steric and electronic effects.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties and reactivity of this compound are analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

HOMO: Represents the ability of the molecule to donate electrons. For aniline derivatives, the HOMO is typically localized on the aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack.

LUMO: Represents the ability of the molecule to accept electrons. In nitro-substituted aromatic compounds, the LUMO is often localized on the nitro group due to its strong electron-withdrawing nature, making it the likely site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Calculations for similar nitroaniline molecules show that the presence of both electron-donating (amino, alkyl) and electron-withdrawing (nitro) groups leads to a significant intramolecular charge transfer character, which influences the HOMO-LUMO energies.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and stability. A smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the amino group.

Green Regions: Represent areas with neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and helps predict sites for intermolecular interactions.

Theoretical Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT and HF methods. These calculations predict the frequencies and intensities of the vibrational modes of the molecule.

The process involves:

Geometry Optimization: First, the molecule's equilibrium geometry is determined.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups. For this compound, key vibrational modes would include:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N | Stretching | 1180 - 1360 |

Comparing the theoretically predicted spectrum with an experimentally measured FT-IR or FT-Raman spectrum helps validate the computational model and provides a more profound understanding of the molecule's structure and bonding.

Nonlinear Optical (NLO) Properties Prediction and Theoretical Basis

Molecules like this compound, which feature electron-donating groups (ethylamino, methyl) and electron-withdrawing groups (nitro) connected by a π-conjugated system (the benzene (B151609) ring), are strong candidates for materials with significant Nonlinear Optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties describe how the molecule's dipole moment changes in the presence of an external electric field.

Polarizability (α): A measure of the linear response of the molecule to the electric field.

First Hyperpolarizability (β): A measure of the quadratic (second-order) NLO response. A large β value is essential for applications like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): A measure of the cubic (third-order) NLO response.

The theoretical basis for NLO properties lies in the intramolecular charge transfer (ICT) that occurs from the donor to the acceptor group through the π-bridge. A smaller HOMO-LUMO gap is generally associated with larger hyperpolarizability values, as the electrons are more easily polarized. DFT calculations are a common tool for predicting these NLO parameters. For related organic compounds, studies have shown that the calculated values can be significant, suggesting their potential for NLO applications.

Thermodynamic Parameter Calculation and Conformational Energy Landscape Analysis

Quantum chemical calculations can be used to predict various thermodynamic parameters of this compound at different temperatures. These parameters are derived from the calculated vibrational frequencies and molecular partition function.

Key thermodynamic properties that can be calculated include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): Determines the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the system by a certain amount.

These parameters are valuable for understanding the stability of the molecule and predicting its behavior in chemical reactions.

| Thermodynamic Parameter | Basis of Calculation | Significance |

| Enthalpy (H) | Based on total electronic energy and vibrational, translational, and rotational energies. | Describes the molecule's energy content and stability. |

| Entropy (S) | Calculated from vibrational, translational, and rotational partition functions. | Indicates the degree of molecular disorder. |

| Heat Capacity (Cv) | Derived from the temperature dependence of the internal energy. | Relates to the molecule's ability to store thermal energy. |

Conformational Energy Landscape Analysis involves exploring the different possible spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the C-N and C-C bonds of the ethyl group. By calculating the relative energies of these different conformers, it is possible to identify the most stable (lowest energy) conformation and the energy barriers between different conformers. This analysis provides insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Reaction Mechanism Simulations and Transition State Theory Applications

Computational chemistry provides powerful tools for investigating the potential reaction mechanisms involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Theory is a cornerstone of these investigations. The theory posits that the rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the frequency with which it converts to products.

Simulations of reaction mechanisms typically involve:

Locating Stationary Points: Identifying the minimum energy structures of reactants and products and the first-order saddle point structure of the transition state on the PES.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the identified transition state correctly connects the desired species.

These simulations can be applied to study various reactions of this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or the reduction of the nitro group. The calculations provide activation energies (the energy difference between the reactants and the transition state), which are crucial for predicting reaction rates and understanding the feasibility of different reaction pathways.

Environmental Fate and Degradation Pathways of N Ethyl 2,4 Dimethyl 5 Nitroaniline Analogues

Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidative Processes

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of N-ethyl-2,4-dimethyl-5-nitroaniline analogues in the environment. The primary abiotic routes of degradation are photolysis, hydrolysis, and oxidation.

Photolysis: The breakdown of chemical compounds by light, known as photolysis, is a major degradation pathway for many nitroaromatic compounds. The efficiency of this process is influenced by the molecule's ability to absorb light, the presence of other light-sensitizing substances, and the environmental medium. For nitroanilines, the nitro group enhances the absorption of ultraviolet (UV) radiation, which is a component of sunlight.

Research on nitroaniline isomers has revealed that the position of the nitro group on the aromatic ring can affect the rate and mechanism of photolysis. For example, studies on ortho- and meta-isomers of nitrophenol and nitroaniline indicate that light-induced degradation can proceed through different electronic states, and the presence of intramolecular hydrogen bonding in ortho-isomers can influence the reaction pathway. researchgate.net The electronic properties of other substituents on the ring also play a critical role, with a correlation observed between the photolysis quantum yields of substituted nitrobenzenes and their Hammett constants. oup.com

Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for N-substituted anilines under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in N-alkylanilines is relatively stable and resistant to cleavage by water.

Oxidative Processes: Oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a key driver of abiotic degradation for substituted anilines. These highly reactive species are generated in the environment through various photochemical processes. Advanced oxidation processes like the Fenton reaction (using iron salts and hydrogen peroxide) have been shown to be effective in degrading nitroanilines. researchgate.netnih.govnih.gov The degradation of p-nitroaniline using the photo-Fenton process is most efficient at an acidic pH of around 3.0 and involves the destructive oxidation of the aromatic ring. researchgate.netnih.gov The degradation rate is also dependent on the concentrations of iron and hydrogen peroxide. researchgate.netnih.gov

Interactive Data Table: Abiotic Degradation of this compound Analogues

This table summarizes key parameters related to the abiotic degradation of compounds structurally related to this compound.

| Compound | Degradation Process | Conditions | Key Findings | Reference(s) |

| p-Nitroaniline | Solar Photo-Fenton | pH 3.0, 10 mmol L⁻¹ H₂O₂, 0.05 mmol L⁻¹ Fe²⁺ | >98% degradation within 30 minutes. | nih.govnih.gov |

| o-Nitroaniline Cation | Photodissociation | 1300 nm pump, 400 nm probe | Requires 3.1 eV photons to induce dissociation. | tandfonline.comnih.gov |

| N-Alkyl-2-nitroanilines | Intramolecular Oxidation | Collisional Activation (MS) | Oxygen transfer from nitro to alkyl group. | nih.govnih.gov |

| 3-Nitroaniline (B104315) | Oxidation | Atmospheric | Susceptible to oxidation by hydroxyl radicals. | researchgate.net |

Biotic Degradation Processes: Anaerobic and Aerobic Biodegradation Modeling

The breakdown of this compound analogues by microorganisms is a critical factor in their environmental persistence. Both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions can support the biodegradation of these compounds, though the mechanisms differ.

Anaerobic Biodegradation: In anaerobic environments, the initial step in the breakdown of nitroaromatic compounds is typically the reduction of the nitro group to an amino group, proceeding through nitroso and hydroxylamino intermediates. researchgate.net Various bacteria capable of using nitroaromatic compounds as electron acceptors have been identified. The anaerobic degradation of aniline (B41778) and its derivatives has been observed under nitrate-reducing, sulfate-reducing, and methanogenic conditions. acs.org However, studies on N,N-diethylaniline have shown it to be resistant to degradation in the absence of oxygen. oup.com

Aerobic Biodegradation: In the presence of oxygen, aerobic microorganisms can often achieve more complete degradation of substituted anilines. These microbes employ oxygenase enzymes to break open the stable aromatic ring, ultimately converting the compound to carbon dioxide and water. The initial steps in the aerobic degradation of N-substituted anilines can include the removal of the N-alkyl group (N-dealkylation), the addition of a hydroxyl group to the aromatic ring (hydroxylation), or the removal of the amino group (deamination). For example, the aerobic breakdown of N,N-diethylaniline has been observed to follow first-order kinetics. oup.com The degradation of 2,4-dimethylaniline (B123086) by Pseudomonas species is initiated by oxidative deamination, leading to the formation of 3-methylcatechol. nih.gov

Interactive Data Table: Biotic Degradation of this compound Analogues

This table provides an overview of the biodegradation processes for some analogues of the target compound.

| Compound | Degradation Type | Organism/System | Key Findings | Reference(s) |

| N,N-diethylaniline | Aerobic | Aquifer Microcosm | First-order kinetic constant of 0.037 ± 0.004 d⁻¹. | oup.com |

| N,N-diethylaniline | Anaerobic | Aquifer Microcosm | No significant degradation observed. | oup.com |

| 2,4-Dimethylaniline | Aerobic | Pseudomonas sp. | Metabolized via oxidative deamination to 3-methylcatechol. | nih.gov |

| Aniline | Anaerobic | Methanogenic consortia | Degradation observed after a lag phase. | acs.org |

| 4-Nitroaniline (B120555) | Aerobic | Rhodococcus sp. | Pathway proposed via 4-aminophenol (B1666318) and 1,2,4-benzenetriol (B23740) (retracted study). | acs.org |

Identification and Characterization of Degradation Intermediates and By-products in Oxidative Systems

Understanding the intermediate compounds formed during the degradation of this compound analogues is essential for a complete environmental risk assessment, as some intermediates can be more toxic or persistent than the parent compound.

In oxidative degradation, the initial attack by reactive species like hydroxyl radicals can occur on the aromatic ring or the N-alkyl side chain. For N-alkyl-2-nitroanilines, studies have revealed a fascinating intramolecular oxidation process where an oxygen atom from the nitro group is transferred to the alkyl chain, leading to oxidized intermediates. nih.govnih.govnih.gov

The degradation of 2,4-dimethylaniline is known to produce 3-methylcatechol, which is subsequently broken down further. nih.gov The oxidative degradation of 4-nitroaniline via the Fenton process results in the formation of intermediates such as hydroquinone (B1673460) and benzoquinone before the aromatic ring is completely destroyed. nih.gov

Interactive Data Table: Degradation Intermediates of this compound Analogues in Oxidative Systems

This table lists some of the identified degradation by-products for analogues of the target compound.

| Parent Compound | Oxidative System | Identified Intermediates/By-products | Reference(s) |

| N-Propyl-2-nitroaniline | Collisional Activation (MS) | Propanoic acid, Ethanol | nih.govnih.gov |

| N-Butyl-2-nitroaniline | Collisional Activation (MS) | Butanoic acid, Propanol | nih.gov |

| N-Hexyl-2-nitroaniline | Collisional Activation (MS) | Hexanoic acid, Pentanol | nih.gov |

| 2,4-Dimethylaniline | Pseudomonas sp. (Aerobic) | 3-Methylcatechol | nih.gov |

| 4-Nitroaniline | Fenton Oxidation | Hydroquinone, Benzoquinone, Organic acids | nih.gov |

| p-Nitroaniline | Pseudomonas DL17 | p-Phenylenediamine (B122844), p-Benzoquinone | researchgate.net |

Environmental Transport and Transformation Modeling for Substituted Anilines

Predicting the movement and persistence of substituted anilines in the environment is facilitated by the use of environmental fate models. A key component of these models is the use of Quantitative Structure-Activity Relationships (QSARs), which correlate a molecule's chemical structure with its environmental properties. tandfonline.comnih.gov

QSAR models can estimate crucial parameters for environmental transport, including how a chemical distributes between water and fatty tissues (octanol-water partition coefficient, Kow) and its tendency to stick to soil and sediment (soil adsorption coefficient, Koc). tandfonline.com For substituted anilines, QSARs have been specifically developed to predict their sorption to soil, a key factor in determining their mobility. tandfonline.com

The transformation of these compounds is also modeled by predicting their degradation rates. Photolysis rates can be estimated from a compound's light absorption characteristics and quantum yield, researchgate.net while biodegradation rates can be predicted using models that account for the compound's structure and the surrounding environmental conditions. tandfonline.com By integrating these transport and transformation processes, environmental fate models provide a holistic view of a chemical's behavior in the environment. mdpi.com

Interactive Data Table: QSAR and Modeling Parameters for Substituted Anilines

This table presents relevant modeling parameters for predicting the environmental fate of substituted anilines.

| Parameter | Modeling Approach | Application to Substituted Anilines | Key Insights | Reference(s) |

| Soil Sorption Coefficient (Koc) | QSAR | Models developed for polar organic chemicals including anilines. | Predicts mobility in soil and groundwater. | tandfonline.com |

| Biodegradation Rate | QSAR/Group Contribution | Estimation of aerobic biodegradation probability and rate. | Helps predict persistence in the environment. | tandfonline.com |

| Ecotoxicological Effects | QSAR | Prediction of toxicity to aquatic organisms. | Used in regulatory risk assessment. | nih.gov |

| Environmental Distribution | Multimedia Models | Predicts partitioning between air, water, soil, and biota. | Provides a macro-view of environmental fate. | mdpi.com |

Comparative Studies with Other Substituted Nitroanilines in Environmental Matrices

To fully grasp the environmental behavior of this compound, it is essential to compare it with other substituted nitroanilines. Such studies reveal how subtle changes in molecular structure can lead to significant differences in environmental fate.

The position of the nitro group (ortho, meta, or para) on the aniline ring is a critical determinant of a compound's properties and reactivity. For instance, the photolysis mechanism and resulting by-products can vary significantly between isomers. researchgate.net The presence of an intramolecular hydrogen bond in ortho-nitroanilines can influence their stability and degradation pathways. researchgate.net

The type and arrangement of alkyl groups also have a profound impact. N-alkylation can alter a compound's solubility in water, its volatility, and its susceptibility to microbial attack. For example, N,N-diethylaniline is readily degraded by aerobic bacteria but is resistant to anaerobic degradation, a behavior that may differ from its non-N-alkylated counterparts. oup.comacs.org

Studies on the degradation of different nonylphenol isomers in soil have demonstrated that the rate of breakdown is highly dependent on the specific molecular structure, with steric hindrance playing a key role. mdpi.com It is reasonable to expect similar structure-dependent degradation for isomers of dimethylaniline (xylidine). nih.gov

Interactive Data Table: Comparative Environmental Fate of Substituted Nitroanilines

This table compares the environmental fate characteristics of different substituted nitroanilines.

| Compound | Key Structural Feature | Comparative Environmental Behavior | Reference(s) |

| o-Nitroaniline vs. m-Nitroaniline | Isomeric Position of Nitro Group | Differences in photolytic NO release mechanisms due to intramolecular H-bonding in the ortho isomer. | researchgate.net |

| N,N-diethylaniline | N,N-dialkylation | Readily biodegradable under aerobic conditions but recalcitrant under anaerobic conditions. | oup.com |

| 2,4-Dimethylaniline | Dimethyl substitution | Biodegradation proceeds via oxidative deamination. | nih.gov |

| Nonylphenol Isomers | Branched Alkyl Chains | Degradation rates in soil are isomer-specific and influenced by steric hindrance. | mdpi.com |

Advanced Applications and Derivatization in Chemical Synthesis

N-Ethyl-2,4-dimethyl-5-nitroaniline as a Precursor for Heterocyclic Compound Synthesis (e.g., Troger's Bases, Quinoxalines)

The structural framework of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Tröger's Bases: Tröger's bases are chiral, V-shaped molecules containing a diazocine core with two stereogenic nitrogen atoms. nih.gov They are synthesized through the condensation of anilines with a formaldehyde (B43269) source, typically in an acidic medium. sysrevpharm.org The related compound, 2,4-dimethyl-5-nitroaniline (B103816), is known to be used in the synthesis of dinitro-functionalized Tröger's bases by reacting it with agents like paraformaldehyde. chemicalbook.com

Following this established methodology, this compound can be used to produce asymmetrically substituted Tröger's base analogues. The general synthesis involves reacting the aniline (B41778) derivative with a methylene (B1212753) source, such as dimethoxymethane (B151124) (DMM), in the presence of a strong acid like trifluoroacetic acid (TFA). sysrevpharm.org This reaction constructs the characteristic methano-bridged diazocine skeleton.

Quinoxalines: Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are important scaffolds in medicinal chemistry and materials science. nih.govmdpi.com A primary method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com

Alternatively, substituted 2-nitroanilines can be used as precursors. In these reactions, the nitro group is reduced in situ to an amine, which then condenses with a vicinal diol or an epoxide, followed by an oxidative cyclization to form the quinoxaline (B1680401) ring. nih.gov this compound is a suitable substrate for these modern synthetic strategies, providing access to highly substituted quinoxaline derivatives. nih.gov

| Starting Material | Reagent(s) | Resulting Heterocycle Core | Key Reaction Type |

|---|---|---|---|

| This compound | Dimethoxymethane (DMM), Trifluoroacetic Acid (TFA) | Tröger's Base Analogue | Acid-catalyzed condensation |

| This compound | Vicinal diol or Epoxide, Catalyst (e.g., Iodine) | Quinoxaline Derivative | Reductive condensation/cyclization |

Synthesis of Functional Materials Based on this compound Moieties

The distinct electronic properties of this compound make it a candidate for incorporation into functional organic materials. Substituted nitroanilines are recognized as precursors for specialized polymers and materials with specific optical properties.

The "push-pull" nature of the molecule, with the electron-donating ethylamino group and the electron-withdrawing nitro group, is a key feature for creating nonlinear optical (NLO) materials. This electronic asymmetry can lead to large molecular hyperpolarizabilities, a prerequisite for second-order NLO effects.

Furthermore, this compound can be used as a monomer in polymerization reactions. The primary amine functionality, after reduction of the nitro group, or the existing secondary amine can be used to form polymer backbones such as polyamides or polyimides. The aromatic core and its substituents would then function as pendant groups that tune the material's properties, such as thermal stability, solubility, and electronic behavior.

Derivatization Strategies for Analytical and Sensing Applications

The structure of this compound allows for various derivatization strategies to create molecules for analytical and sensing purposes. Its complex substitution pattern provides multiple spectroscopic handles, making it valuable as a reference standard for method development in nuclear magnetic resonance and mass spectrometry.

For sensing applications, the molecule can be chemically modified to act as a chemosensor. A common strategy involves the reduction of the nitro group to an amine (—NO₂ → —NH₂). This newly formed primary amine can then be readily coupled with a signaling unit, such as a fluorophore or a chromophore. The resulting derivative can be designed to detect specific analytes, like metal ions or anions. The binding of the target analyte to a receptor site on the molecule would induce a conformational or electronic change, leading to a measurable change in the absorption or fluorescence spectrum.

| Reaction Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Reduction | Reducing agent (e.g., SnCl₂, H₂/Pd-C) | N¹-ethyl-2,4-dimethylbenzene-1,5-diamine | Generate a reactive primary amine |

| 2. Coupling | Fluorophore-acyl chloride (e.g., Dansyl chloride) | Fluorescently-tagged derivative | Create a signaling unit |

| 3. Sensing Action | Target analyte (e.g., metal ion) | Analyte-sensor complex | Induce a spectroscopic change for detection |

Role in Multi-component Reaction Methodologies and Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. nih.gov This efficiency makes them ideal for generating large libraries of compounds for drug discovery and materials science.

Substituted anilines are common building blocks in many MCRs. This compound can serve as the amine component in several named reactions, including the Ugi and Biginelli reactions. In a Ugi four-component reaction (U-4CR), this aniline would react with an aldehyde, a carboxylic acid, and an isocyanide. This process rapidly generates a complex, peptide-like scaffold with four points of diversity, determined by the specific reactants chosen. The use of this compound in such a reaction would introduce its unique substitution pattern into the final product, contributing to the structural diversity of the synthesized library.

| Component | Example Reactant | Role |

|---|---|---|

| Amine | This compound | Provides the N-terminus of the resulting peptoid |

| Aldehyde | Benzaldehyde | Forms the α-amino carbon backbone |

| Carboxylic Acid | Acetic Acid | Provides the acyl group |

| Isocyanide | tert-Butyl isocyanide | Forms the C-terminal amide |

Precursor Applications in Complex Organic Molecule Synthesis

The value of a synthetic building block is often demonstrated by its utility in the total synthesis of complex, high-value molecules such as pharmaceuticals. Substituted nitroanilines are key intermediates in the synthesis of many important drugs.

A prominent example is the anticancer drug pazopanib (B1684535), a potent tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov The synthesis of pazopanib relies on the construction of a substituted indazole amine core. mdpi.com The preparation of this core often starts from a corresponding nitroaniline derivative. yzqyyykj.com For instance, the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a crucial building block for pazopanib, begins with 3-methyl-6-nitro-1H-indazole. mdpi.com

This compound represents a structurally related and valuable precursor for pazopanib analogues or other complex drug targets. A synthetic sequence would typically involve the reduction of its nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring system. Subsequent functionalization would lead to the final complex molecule, highlighting the role of the starting aniline as a foundational scaffold.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies (e.g., Flow Chemistry, Sustainable Catalysis)

The traditional batch synthesis of complex organic molecules like N-ethyl-2,4-dimethyl-5-nitroaniline often involves challenges related to safety, scalability, and environmental impact. Modern synthetic methodologies, such as flow chemistry and sustainable catalysis, offer promising alternatives to address these issues.

Flow Chemistry: The use of continuous-flow reactors is emerging as a powerful technology in synthetic chemistry, offering enhanced safety and scalability, particularly for reactions involving hazardous intermediates or reagents like many nitro compounds. beilstein-journals.org Transferring the synthesis of this compound to a flow process could provide significant advantages, including precise control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields and purity. youtube.com For instance, a continuous-flow approach for the reduction of nitroarenes to anilines has been successfully demonstrated using trichlorosilane, a metal-free process that is both rapid and high-yielding. beilstein-journals.org Such a methodology could be adapted for the reduction of the nitro group in this compound or for its initial nitration step, a reaction that is often exothermic and requires careful temperature management. youtube.com

Sustainable Catalysis: The development of green and sustainable catalytic processes is another key area of research. For the synthesis of aniline (B41778) derivatives, photocatalysis and biocatalysis present environmentally benign alternatives to traditional methods that often rely on harsh conditions and heavy metal catalysts. nih.govmdpi.com Photocatalysis, for example, can achieve high conversion of nitrobenzene (B124822) to aniline at room temperature and low hydrogen pressure, thus reducing energy consumption. nih.gov Biocatalysis, utilizing enzymes like nitroreductases, offers a highly selective and low-energy pathway for the reduction of aromatic nitro compounds in aqueous solutions, avoiding the need for high-pressure hydrogen and precious metal catalysts. acs.org The application of these sustainable catalytic systems to the synthesis and transformation of this compound could significantly reduce the environmental footprint of its production. For example, a green process for the synthesis of p-phenylenediamine (B122844) from p-nitroaniline using a Raney nickel catalyst in water has been reported, with the catalyst and solvent being reusable. researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. Advanced spectroscopic techniques are increasingly being employed for in-situ reaction analysis.

For the synthesis of this compound, spectroscopic probes could be invaluable for monitoring the progress of the nitration and subsequent N-alkylation steps. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown potential for detecting and monitoring the nitration of peptides at very low concentrations. nih.govresearchgate.net Similar SERS-based methods could be developed to track the formation of this compound, providing real-time data on reaction kinetics and the formation of any byproducts.

Furthermore, infrared spectroscopy can serve as a probe for the reactivity of aromatic compounds towards electrophiles, which is directly relevant to the nitration step in the synthesis of this compound. nih.gov By monitoring shifts in vibrational frequencies, it is possible to gain insights into the reaction mechanism and optimize conditions for selective nitration. The development of specific spectroscopic probes for this compound would enable a deeper understanding of its formation and reactivity, facilitating the design of more efficient and controlled synthetic processes.

High-Throughput Computational Screening for Derivatization and Property Prediction

High-throughput computational screening (HTCS) has revolutionized the discovery and development of new molecules with desired properties. nih.gov This approach allows for the rapid virtual screening of large libraries of compounds, saving significant time and resources compared to traditional experimental methods. nih.gov

In the context of this compound, HTCS can be a powerful tool for exploring its chemical space and identifying derivatives with enhanced or novel properties. By systematically modifying the substituents on the aniline ring or the N-ethyl group in silico, it is possible to generate a vast library of virtual derivatives. These derivatives can then be screened for a range of properties, such as electronic properties, solubility, and potential biological activity, using computational methods like Quantitative Structure-Activity Relationship (QSAR) models and molecular docking. nih.govresearchgate.net

For example, if this compound is being investigated as a precursor for a specific application, HTCS could be used to predict how different structural modifications would affect its performance. This computational pre-screening can prioritize the most promising derivatives for actual synthesis and experimental testing, thereby accelerating the research and development cycle. nih.govrsc.org

Integration with Machine Learning for Property Prediction and Synthetic Route Planning

For this compound, ML models can be trained to predict its physicochemical properties and reactivity based on its molecular structure. This can be particularly useful for properties that are difficult or time-consuming to measure experimentally. For instance, an ML model could be developed to predict the absorption spectrum or the reduction potential of this compound and its derivatives.

Exploration of New Reaction Pathways for this compound Transformations

The functional groups present in this compound—the nitro group, the secondary amine, and the substituted aromatic ring—offer a rich platform for exploring new reaction pathways and creating novel molecular architectures.

The reduction of the nitro group is a fundamental transformation that can lead to the corresponding diamine, a versatile building block for the synthesis of various heterocyclic compounds and polymers. mdpi-res.com Research into selective reduction methods that leave other functional groups intact would be a valuable area of investigation.

Beyond reduction, the nitro group can participate in a range of other transformations, including nucleophilic aromatic substitution and cycloaddition reactions. mdpi-res.comsci-hub.se The development of new catalytic systems could unlock novel reactivity for the nitro group in this compound, enabling its use in a wider array of synthetic applications.

The secondary amine also provides a handle for further functionalization, such as acylation, alkylation, or incorporation into larger molecular frameworks. The exploration of these and other reaction pathways will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and potential applications. A novel high-yield synthesis of aminoacyl p-nitroanilines has been developed, which could potentially be adapted for this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.